molecular formula C15H13FN2 B1451716 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile CAS No. 1021080-21-6

4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Cat. No. B1451716
M. Wt: 240.27 g/mol
InChI Key: WRPQQMPISWUHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile” is a chemical compound . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile” is C15H13FN2 . For more detailed structural information, you may refer to specialized databases or resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile” include its molecular weight, melting point, boiling point, and density . For more detailed properties, you may need to refer to specialized chemical databases or resources .

Scientific Research Applications

Synthesis of Antagonists and Intermediates

4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile plays a role in the synthesis of various antagonists and intermediates. For instance, it contributes to the production of androgen receptor antagonists like MDV3100, which are vital in medical research and therapeutic applications (Li Zhi-yu, 2012). Additionally, its derivatives serve as intermediates in the synthesis of bicalutamide, a drug used in prostate cancer treatment (Zhang Tong-bin, 2012).

Molecular Studies and Photophysical Properties

The compound is also significant in molecular studies, such as investigating the nature of low-lying singlet states of derivatives like 4-(Dimethyl-amino)benzonitrile. This research offers insights into dual fluorescence and intramolecular charge transfer, crucial for understanding molecular behaviors (A. Köhn & C. Hättig, 2004). The fluoro-substitution in phenyl rings of similar compounds shows varied effects on fluorescence quantum yields and decay times, contributing to understanding the internal conversion processes in molecular systems (S. Druzhinin et al., 2001).

Enhancement in Polymer Solar Cells

In the field of renewable energy, derivatives of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, such as 4-amino-2-(trifluoromethyl)benzonitrile, have been used as additives in polymer solar cells. Their inclusion leads to enhanced power conversion efficiencies, demonstrating the compound's potential in improving solar energy technologies (Seonju Jeong et al., 2011).

Involvement in Antitumor Evaluation

This compound is involved in the synthesis and evaluation of antitumor agents. For example, its derivatives have been synthesized and tested for their antitumor activities, indicating its importance in the development of new cancer therapies (M. Hranjec et al., 2010).

Future Directions

The future directions of “4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile” are not specified in the available sources. The use and study of this compound will likely depend on the needs of the scientific and industrial communities .

properties

IUPAC Name

4-[(4-fluoro-2-methylanilino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c1-11-8-14(16)6-7-15(11)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQQMPISWUHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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